Dipotassium tris(1,2-benzenediolato-O,O')germanate
Description
Properties
IUPAC Name |
dipotassium;2-[[2-(2-oxidophenoxy)-1,3,2-benzodioxagermol-2-yl]oxy]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14GeO6.2K/c20-13-7-1-3-9-15(13)22-19(23-16-10-4-2-8-14(16)21)24-17-11-5-6-12-18(17)25-19;;/h1-12,20-21H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKPVSAPHGHAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])O[Ge]2(OC3=CC=CC=C3O2)OC4=CC=CC=C4[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12GeK2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587318 | |
| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112712-64-8 | |
| Record name | Dipotassium 2,2'-[2H-1,3,2-benzodioxagermole-2,2-diylbis(oxy)]diphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tris(1,2-benzenediolato-O,O')germanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Germanium Tetrachloride with Potassium Catecholate
The most documented synthesis involves the reaction of germanium tetrachloride (GeCl₄) with potassium 1,2-benzenediolate (catecholate) in anhydrous solvents. This method, adapted from analogous silicate syntheses, proceeds via ligand substitution:
Key Parameters:
Germanium Oxide as a Starting Material
Germanium dioxide (GeO₂) can replace GeCl₄ in aqueous alkaline media. The oxide reacts with catechol (H₂O₂C₆H₄) in the presence of potassium hydroxide:
Advantages: Avoids hazardous GeCl₄ handling.
Challenges: Lower yields (50–60%) due to incomplete ligand coordination.
Solid-State Metathesis
A less common approach involves solid-state reactions between germanium halides and potassium catecholate at elevated temperatures (150–200°C). This method bypasses solvents but requires inert atmospheres and yields amorphous products.
Reaction Conditions and Optimization
Solvent Systems
Solvent polarity critically influences reaction kinetics and product solubility:
| Solvent | Dielectric Constant | Reaction Rate (hr⁻¹) | Product Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 0.12 | 95 |
| THF | 7.5 | 0.08 | 92 |
| Dimethylformamide | 36.7 | 0.15 | 88 |
Data inferred from silicate analog studies.
Polar aprotic solvents like DMF accelerate reactions but may coordinate with germanium, reducing purity.
Temperature and Time
Low temperatures (0–5°C) favor controlled ligand substitution, while higher temperatures (25°C) risk Ge-O-Ge condensation:
Stoichiometric Considerations
Excess potassium catecholate (≥10%) ensures complete consumption of GeCl₄. Deviations below 3:1 molar ratios yield mixed-ligand complexes (e.g., K₂[GeCl(O₂C₆H₄)₂]).
Purification Techniques
Recrystallization
The crude product is dissolved in hot ethanol (60°C) and filtered to remove KCl. Slow cooling (-20°C) yields crystalline K₂[Ge(O₂C₆H₄)₃] with 90–95% purity.
Column Chromatography
Silica gel chromatography (eluent: methanol/ethyl acetate, 1:4) resolves residual catechol and oligomeric byproducts. This method enhances purity to >98% but reduces yields to 50–55%.
Characterization of the Product
Spectroscopic Analysis
X-ray Diffraction (XRD)
Single-crystal XRD reveals a trigonal prismatic geometry with average Ge-O bond lengths of 1.87 Å.
Elemental Analysis
ICP-MS confirms stoichiometry (Ge:K = 1:2 ± 0.1).
Industrial-Scale Production Considerations
Challenges
-
Cost: High-purity GeCl₄ and catechol derivatives increase production expenses.
-
Waste Management: KCl byproduct requires separation and disposal.
Chemical Reactions Analysis
Types of Reactions
Dipotassium tris(1,2-benzenediolato-O,O’)germanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The 1,2-benzenediolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium tris(1,2-benzenediolato-O,O’)germanate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium dioxide, while reduction reactions can produce lower oxidation state germanium compounds .
Scientific Research Applications
Scientific Research Applications
The compound has been extensively studied for its diverse applications:
Catalysis
Dipotassium tris(1,2-benzenediolato-O,O')germanate serves as a catalyst in various organic synthesis reactions, including:
- Polymerization Reactions : Enhances the formation of polymers through coordination with monomers.
- Cross-Coupling Reactions : Facilitates the coupling of organic substrates, which is vital in pharmaceutical synthesis.
Research indicates potential biological activities:
- Enzyme Activity Modulation : Studies have shown that this compound can influence enzyme kinetics and pathways related to oxidative stress regulation.
- Cell Signaling Pathways : Investigations into its effects on cellular mechanisms suggest it may have therapeutic implications.
Material Science
The unique properties of this compound make it suitable for:
- Semiconductor Production : Its ability to form stable complexes enhances its utility in semiconductor fabrication.
- Optoelectronic Devices : The compound's electronic properties are explored for applications in LED technology.
Medicinal Chemistry
Emerging research focuses on its potential in drug development:
- Therapeutic Agents : Investigations into its structure-activity relationship (SAR) highlight its promise in designing new medicinal compounds.
Case Study 1: Catalytic Efficiency in Organic Synthesis
In a study published by Nottingham Trent University, this compound was utilized as a catalyst for synthesizing complex organic molecules. The results demonstrated a significant increase in reaction rates and yields compared to traditional catalysts, underscoring its effectiveness in organic synthesis applications .
A research project investigated the impact of this compound on cellular oxidative stress pathways. The findings indicated that the compound modulated key enzymes involved in oxidative stress response, suggesting potential therapeutic benefits in conditions characterized by oxidative damage.
Mechanism of Action
The mechanism by which dipotassium tris(1,2-benzenediolato-O,O’)germanate exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions . The germanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The central atom (Ge vs. Si) significantly influences the coordination chemistry and structural outcomes:
- Ge vs. Si Ionic Radius : Germanium (Ge⁴⁺, 53 pm) has a larger ionic radius than silicon (Si⁴⁺, 40 pm), leading to distinct coordination geometries. For example, germanate zeolites built from T₈O₂₀ units exhibit expanded frameworks compared to silicates due to Ge’s larger size .
- Ligand Binding Strength : The Ge–O bond is longer and weaker than Si–O, altering dissociation kinetics. For instance, K₂[Si(O₂C₆H₄)₃] dissociates completely at pH 6.8 to release H₄SiO₄ , while K₂[Ge(O₂C₆H₄)₃] maintains stability up to pH 11.4 .
Condensation Behavior and Kinetics
Functional and Application Differences
- Material Synthesis: K₂[Ge(O₂C₆H₄)₃] produces smaller nanostructures compared to silicate analogs, attributed to Ge’s slower condensation and altered interaction with templating agents like cyclam .
- Biological Relevance : Silicate precursors are widely used to model biogenic silica formation (e.g., diatom frustules) , whereas germanate systems are less biologically relevant but valuable for studying Ge-specific condensation pathways.
- Luminescent Properties: Germanate glasses (e.g., GeO₂-P₂O₅) doped with Eu³⁺ exhibit tunable emission spectra sensitive to local symmetry changes, a property less pronounced in silicate glasses .
Research Findings and Implications
Biological Activity
Dipotassium tris(1,2-benzenediolato-O,O')germanate, with the chemical formula and CAS number 112712-64-8, is a germanium-based compound that has garnered attention for its potential biological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Weight: 330.99 g/mol
- Structure: The compound features a central germanium atom coordinated by three 1,2-benzenediolato ligands, which contribute to its unique properties.
Biological Activity Overview
This compound has been investigated for its biological activities, particularly in the fields of cancer research and antimicrobial properties. Its biological mechanisms are thought to involve interactions at the cellular level, influencing various biochemical pathways.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties through multiple mechanisms:
- Cell Proliferation Inhibition: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was effective against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), leading to a significant reduction in cell viability.
- Induction of Apoptosis: The compound has been observed to induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways and increases the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest: Research demonstrated that treatment with this compound leads to cell cycle arrest at the G2/M phase, preventing further cell division and contributing to its anticancer effects.
Antimicrobial Properties
This compound also exhibits antimicrobial activity :
- Bacterial Inhibition: Studies showed that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects.
- Mechanism of Action: The antimicrobial action is believed to arise from the disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
Several case studies have highlighted the biological effects of this compound:
-
Study on Cancer Cell Lines:
- Objective: To evaluate the anticancer activity against MCF-7 and PC-3 cells.
- Findings: The compound reduced cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. Apoptotic markers were significantly elevated in treated cells.
-
Antimicrobial Efficacy Assessment:
- Objective: To assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings: The compound demonstrated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong potential as an antimicrobial agent.
Safety and Toxicity
Despite its promising biological activities, safety assessments indicate that this compound can be harmful if ingested or inhaled. It is classified under acute toxicity categories (H302 + H312 + H332) . Proper handling precautions are recommended to mitigate risks during laboratory use.
Q & A
Basic: What experimental methods are recommended for synthesizing dipotassium tris(1,2-benzenediolato-O,O')germanate (KGeCat) and confirming its purity?
Answer:
Synthesis typically involves reacting germanium precursors with catechol ligands under alkaline conditions. To confirm purity:
- X-ray diffraction (XRD): Compare diffraction patterns with known crystalline structures (e.g., hollow tetragonal prisms observed in analogous silicate systems) .
- Nuclear Magnetic Resonance (NMR): Use H NMR to monitor ligand coordination and dissociation kinetics, as demonstrated for silicate analogs .
- Elemental analysis: Verify stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS) for K and Ge content .
Basic: How can researchers characterize the structural morphology of KGeCat-derived materials?
Answer:
- Transmission Electron Microscopy (TEM): Resolve hollow tetragonal prism structures (e.g., 30 × 3 µm dimensions observed in pH 6.7–11.4) .
- Powder XRD: Compare with silicate-based materials to identify isostructural behavior .
- Dynamic Light Scattering (DLS): Monitor particle size distribution during pH-controlled precipitation .
Advanced: How does pH variation impact the condensation kinetics and speciation of KGeCat compared to silicate analogs?
Answer:
- Titrimetric analysis: Adjust pH using 2M HCl (as in silicate systems) to achieve dissociation (e.g., ~99% at pH 6.8) and monitor orthogermanic acid release .
- Molybdenum blue/yellow assays: Track condensation rates by measuring silicomolybdic acid formation at 410 nm (adapt methods from silicate studies) .
- Comparative kinetics: Note that Ge-O bonds exhibit slower hydrolysis than Si-O, requiring longer observation periods (e.g., >24 hours) .
Advanced: How can researchers resolve contradictions in speciation data between spectroscopic and colorimetric methods?
Answer:
- Cross-validation: Combine H NMR (for real-time ligand dissociation) with molybdate assays (for silicate/germanate speciation) .
- Control experiments: Replicate conditions using dipotassium tris(1,2-benzenediolato-O,O')silicate to isolate Ge-specific behavior .
- Error analysis: Account for interference from catechol ligands in UV-Vis spectra by subtracting baseline absorbance .
Basic: What are the optimal storage and handling conditions for KGeCat to ensure stability?
Answer:
- Thermal stability: Store below 180°C (melting point with decomposition) in airtight containers to prevent hygroscopic degradation .
- pH control: Prepare fresh solutions in deionized water adjusted to pH >10 to minimize premature condensation .
- Light sensitivity: Shield from UV exposure to avoid ligand photodegradation (based on catecholate complex behavior) .
Advanced: How can computational modeling complement experimental data in predicting KGeCat reactivity?
Answer:
- Density Functional Theory (DFT): Calculate Ge-O bond dissociation energies and compare with silicate analogs to predict condensation rates .
- Molecular dynamics simulations: Model pH-dependent ligand exchange dynamics using force fields parameterized for catechol complexes .
- Validation: Correlate simulated speciation profiles with experimental H NMR or XRD data .
Advanced: What strategies mitigate interference from catechol ligands in spectroscopic analyses of KGeCat?
Answer:
- Chelation masking: Add oxalic acid to sequester free catechol ligands, reducing background noise in UV-Vis assays .
- Deuterated solvents: Use DO in H NMR to suppress water signals and enhance ligand resonance clarity .
- Time-resolved measurements: Capture early-stage condensation kinetics before ligand interference dominates (e.g., 0–30 min intervals) .
Basic: What safety protocols are essential when working with KGeCat?
Answer:
- Material Safety Data Sheet (MSDS): Follow guidelines for handling metal-catechol complexes, including glovebox use for anhydrous conditions .
- Waste disposal: Neutralize acidic/basic solutions before disposal to prevent environmental release of Ge species .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of catechol vapors .
Advanced: How does the choice of buffer system affect KGeCat’s structural assembly in biomimetic studies?
Answer:
- Phosphate vs. Tris buffers: Phosphate may compete with catechol ligands for Ge coordination, altering nucleation pathways (observe via TEM) .
- Ionic strength effects: High salt concentrations (e.g., KCl) can screen electrostatic repulsions, promoting larger aggregate formation .
- Biological relevance: Use buffers at physiological pH (7.4) and compare with model systems (e.g., pH 6.8–11.4) to assess biocompatibility .
Advanced: What analytical workflows validate the formation of hollow structures in KGeCat systems?
Answer:
- TEM tomography: Reconstruct 3D morphology to confirm hollowness and wall thickness (e.g., ~3 µm walls in tetragonal prisms) .
- Nitrogen adsorption-desorption: Measure BET surface area and pore size distribution to distinguish hollow vs. dense structures .
- In-situ XRD: Track crystallinity evolution during pH-triggered assembly to identify phase transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
